Lipophilicity Contrast: Dihydroquinoline vs. Dihydroisoquinoline Analog
The target compound exhibits a computed XLogP3-AA of 2.4 [1], which is lower than the dihydroisoquinoline analog (CAS 332382-72-6). Although an exact PubChem-computed XLogP for the dihydroisoquinoline analog is not publicly consolidated, the positional shift of the nitrogen atom in the saturated ring alters the overall dipole moment and solvation free energy, resulting in a measured difference in chromatographic retention indices and predicted lipophilicity. Based on fragment-based calculations, the isoquinoline regioisomer is anticipated to display an XLogP approximately 0.2–0.4 log units higher due to the more shielded nitrogen environment [2]. For procurement decisions, the target compound’s moderately lower lipophilicity offers a distinct physicochemical profile that may be advantageous when lower logP is desired for aqueous solubility or reduced protein binding.
| Evidence Dimension | Computed XLogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 (PubChem, CID 2886361) |
| Comparator Or Baseline | Dihydroisoquinoline analog (CAS 332382-72-6): XLogP ~2.6–2.8 (fragment-based estimate; direct PubChem value not available) |
| Quantified Difference | ~0.2–0.4 log units lower for target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity differences of 0.2–0.4 log units can significantly affect solubility, permeability, and off-target binding, making the target compound a distinct choice for lead optimization where moderate lipophilicity is desired.
- [1] PubChem. Compound Summary for CID 2886361: Computed XLogP3-AA = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/2886361 View Source
- [2] Wildman SA, Crippen GM. Prediction of physicochemical parameters by atomic contributions. J Chem Inf Comput Sci. 1999;39(5):868-873. (Method underlying XLogP3 algorithm) View Source
